molecular formula C16H21NO3 B1200895 Annotine CAS No. 5096-59-3

Annotine

Cat. No.: B1200895
CAS No.: 5096-59-3
M. Wt: 275.34 g/mol
InChI Key: AAZRLGLWPJJDGC-KPYWPBPJSA-N
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Description

Annotine is a minor alkaloid found in the plant Lycopodium annotinum L. It is a naturally occurring compound that has been studied for its unique chemical structure and potential applications. This compound is part of the Lycopodium alkaloids family, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Annotine can be isolated from the whole plant of Lycopodium annotinum. The process involves crushing the plant material and extracting the alkaloid using aqueous solutions. The extract is then purified through various chemical processes to obtain pure this compound .

Industrial Production Methods: The industrial production of this compound follows similar extraction and purification methods as the laboratory-scale preparation. it is scaled up to handle larger quantities of plant material and involves more efficient extraction techniques to maximize yield .

Chemical Reactions Analysis

Types of Reactions: Annotine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromic acid is commonly used as an oxidizing agent.

    Reduction: Sodium borohydride is used as a reducing agent.

    Substitution: Cyanogen bromide is used for substitution reactions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of annotine involves its interaction with specific molecular targets in biological systems. This compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved in this compound’s action are still under investigation, but it is known to affect various biochemical processes .

Comparison with Similar Compounds

Annotine is part of the Lycopodium alkaloids family, which includes several other compounds with similar structures and properties. Some of the similar compounds include:

  • Lycopodine
  • Fawcettimine
  • Huperzine A

Uniqueness of this compound: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits.

Properties

IUPAC Name

(1S,2S,10S,11R,13R)-10-hydroxy-16-methyl-14-oxa-6-azapentacyclo[8.7.0.01,6.02,13.011,16]heptadec-8-en-15-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-14-9-15-10-4-2-6-17(15)7-3-5-16(15,19)12(14)8-11(10)20-13(14)18/h3,5,10-12,19H,2,4,6-9H2,1H3/t10-,11-,12-,14?,15+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZRLGLWPJJDGC-KPYWPBPJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC34C5CCCN3CC=CC4(C1CC5OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C[C@@]34[C@@H]5CCCN3CC=C[C@@]4([C@@H]1C[C@H]5OC2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30331834
Record name Annotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-59-3
Record name Annotine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30331834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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